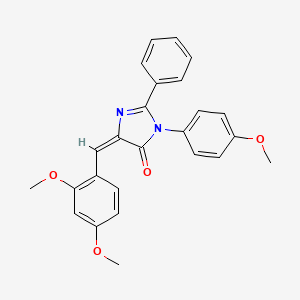![molecular formula C15H31NO B4895457 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol](/img/structure/B4895457.png)
2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol, also known as MHAH or MPH, is a compound that has been widely studied for its potential applications in scientific research. It is a chiral compound with two enantiomers, and its synthesis method involves several steps of organic chemistry reactions.
作用机制
The mechanism of action of 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol is not fully understood, but it is believed to involve the modulation of ion channels in the nervous system. 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol has been shown to inhibit the activity of voltage-gated calcium channels, which are involved in the transmission of pain signals. It has also been shown to activate GABA receptors, which are involved in the inhibition of pain signals. The exact mechanism of action of 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol is still being studied.
Biochemical and Physiological Effects:
2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in animal models of inflammation. It has also been shown to reduce the levels of oxidative stress markers in animal models of neuropathic pain. 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol has been shown to have a low toxicity profile, and it does not appear to have any significant adverse effects on vital organs or systems.
实验室实验的优点和局限性
2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol has several advantages for lab experiments. It is a chiral compound, which means that it can be used to study enantioselective processes. It is also a relatively stable compound, which makes it suitable for long-term studies. However, 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being studied. It can also be difficult to synthesize and purify in large quantities, which can limit its availability for lab experiments.
未来方向
There are several future directions for the study of 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol. One direction is to study its potential applications in drug delivery systems, as it can be conjugated with other molecules to target specific tissues or cells. Another direction is to study its potential applications in treating neuropathic pain, as it has been shown to have a different mechanism of action compared to traditional analgesics. Additionally, more studies are needed to fully understand the mechanism of action of 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol and its effects on the nervous system.
合成方法
The synthesis method of 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol involves several steps of organic chemistry reactions. Firstly, 2-methyl-2-heptanol is reacted with sodium hydride to form the corresponding sodium alkoxide. Then, the sodium alkoxide is reacted with 4-methylcyclohexanone to form the intermediate product. The intermediate product is then reduced with lithium aluminum hydride to form the final product, 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol. The synthesis method has been optimized to improve the yield and purity of the product.
科学研究应用
2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol has been studied for its potential applications in scientific research. It has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been studied for its potential applications in treating neuropathic pain, as it has been shown to have a different mechanism of action compared to traditional analgesics. 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol has also been studied for its potential applications in drug delivery systems, as it can be conjugated with other molecules to target specific tissues or cells.
属性
IUPAC Name |
2-methyl-6-[(4-methylcyclohexyl)amino]heptan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO/c1-12-7-9-14(10-8-12)16-13(2)6-5-11-15(3,4)17/h12-14,16-17H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBRFEFKMKMFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(C)CCCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-[(4-methylcyclohexyl)amino]heptan-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide](/img/structure/B4895378.png)

![3-chloro-4-[(4-ethylphenyl)amino]-1-(4-iodophenyl)-1H-pyrrole-2,5-dione](/img/structure/B4895404.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4895425.png)

![benzyl 5'-acetyl-2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4895432.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895451.png)
![5-[6-(diethylamino)-3-pyridazinyl]-N-ethyl-2-methylbenzenesulfonamide](/img/structure/B4895465.png)


![1-{2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4895476.png)
![4-{[2-(2-carboxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B4895478.png)

